molecular formula C18H23FN4O4 B2856738 Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1251699-00-9

Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2856738
CAS RN: 1251699-00-9
M. Wt: 378.404
InChI Key: HPZIIROIXZLKQS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23FN4O4 and its molecular weight is 378.404. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) highlights the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate. These compounds were screened for antimicrobial, antilipase, and antiurease activities, revealing moderate antimicrobial activity against test microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Structural Characterization and Antibacterial Activity

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized its structure through spectroscopic and X-ray diffraction studies, and evaluated its in vitro antibacterial and anthelmintic activities. This compound exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Novel Carbazole Derivatives and Their Anticancer Activity

Sharma et al. (2014) reported the synthesis of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives. These compounds showed significant antibacterial, antifungal activity, and activity against the Human Breast Cancer Cell Line MCF7, highlighting their potential in anticancer research (Sharma, Kumar, & Pathak, 2014).

Crystal Structure Analysis

A study by Faizi et al. (2016) detailed the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a reaction product between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. The analysis provided insights into the molecular conformation and interactions, facilitating a deeper understanding of its chemical properties (Faizi, Ahmad, & Golenya, 2016).

Mechanism of Action

Target of Action

Piperazine-containing compounds are often found in drugs or bioactive molecules . They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

The piperazine moiety in bioactive compounds is known to enhance favorable interaction with macromolecules . This suggests that Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . This suggests that this compound may have a range of molecular and cellular effects.

Action Environment

The easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties of the piperazine ring suggest that it may be influenced by various environmental factors .

properties

IUPAC Name

ethyl 4-[2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O4/c1-2-27-18(26)21-9-7-20(8-10-21)16(24)13-22-11-12-23(17(22)25)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZIIROIXZLKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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